molecular formula C13H17N3O2 B2675917 N-(tert-butyl)-N'-(2-methyl-1,3-benzoxazol-6-yl)urea CAS No. 861210-72-2

N-(tert-butyl)-N'-(2-methyl-1,3-benzoxazol-6-yl)urea

Cat. No. B2675917
CAS RN: 861210-72-2
M. Wt: 247.298
InChI Key: FWWWPADFKJYORB-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N'-(2-methyl-1,3-benzoxazol-6-yl)urea, commonly known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase inhibitors (MMPIs). It is a potent inhibitor of a broad spectrum of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix (ECM) proteins. BB-94 has been extensively studied for its potential applications in various scientific research fields.

Scientific Research Applications

Anticancer Activity

A study by Schnekenburger et al. (2017) discusses the discovery of a compound (compound 18, which closely resembles the chemical structure ) that inhibits histone deacetylase (HDAC) class III sirtuins, showing potent antiproliferative activity against various glioma cell types. This compound was found to trigger senescence in glioma cells, with a lower impact on normal glial cells, indicating its potential as a new class of SIRT inhibitors for cancer treatment. The study validates the anticancer potential of compound 18 in 3D glioblastoma spheroids and in vivo zebrafish xenografts, opening new perspectives in the medicinal chemistry of HDAC inhibitors (Schnekenburger et al., 2017).

Agricultural Chemistry

Research by Mishra et al. (1980) examined the effect of quinoid and phenolic compounds, including 4,6-di-tert.butyl-o-benzoquinone, on urease and dehydrogenase activity and nitrification in soil. The study found that these compounds inhibit the mineralization of urea nitrogen by reducing urease activity and/or nitrification in soils. This suggests potential applications in agriculture for controlling nitrogen release in the soil, optimizing fertilizer use, and reducing environmental impact (Mishra et al., 1980).

Organic Synthesis and Catalysis

Chankeshwara and Chakraborti (2006) reported on the catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. This process forms N-t-Boc derivatives chemoselectively without any isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc as side products. Such a method highlights the importance of the compound in organic synthesis, especially for the protection of amino groups in peptide and protein chemistry, offering a green alternative to traditional protection strategies (Chankeshwara & Chakraborti, 2006).

properties

IUPAC Name

1-tert-butyl-3-(2-methyl-1,3-benzoxazol-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-8-14-10-6-5-9(7-11(10)18-8)15-12(17)16-13(2,3)4/h5-7H,1-4H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWWPADFKJYORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-N'-(2-methyl-1,3-benzoxazol-6-yl)urea

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